(-)-Acorenone

Description

Properties

CAS No. |

5956-05-8 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |

InChI |

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1 |

InChI Key |

HBTHUBMUAHAWBC-YDHLFZDLSA-N |

SMILES |

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C |

Canonical SMILES |

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

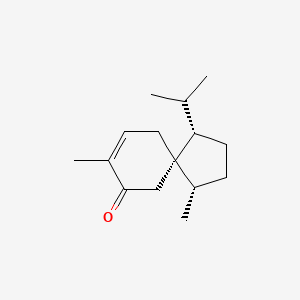

(-)-Acorenone chemical structure and properties

An In-depth Technical Guide to (-)-Acorenone for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring spirocyclic sesquiterpenoid that has garnered significant interest within the scientific community.[1] First isolated from the sweet flag plant (Acorus calamus), its unique spiro[4.5]decane framework presents a considerable synthetic challenge and a scaffold for potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, natural sources, biosynthesis, biological activities, and relevant experimental protocols.

Chemical Structure and Identifiers

This compound is characterized by its distinctive spirocyclic core. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[3] |

| CAS Number | 5956-05-8[3] |

| Molecular Formula | C₁₅H₂₄O[3] |

| Molecular Weight | 220.35 g/mol [3] |

| InChI | InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1[3] |

| InChIKey | HBTHUBMUAHAWBC-UMVBOHGHSA-N[4] |

| Canonical SMILES | CC(C)C1CCC(C)C12CC=C(C)C(=O)C2[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value |

| XLogP3 | 4.3[3] |

| Refractive Index (n) | 1.499 ± 0.002[5] |

| Relative Density (d) | 0.906 ± 0.012 g/mL[5] |

| Optical Rotation ([α]D²⁰) | -7.50 ± 0.98 (in CHCl₃, c=10.0)[5] |

Natural Occurrence and Biosynthesis

This compound and its derivatives are found in various natural sources, primarily in plants and fungi.[2] The genus Acorus, especially the rhizomes of Acorus calamus, is a principal plant source.[2] It has also been reported in Bothriochloa pertusa.[3] Fungi, including those from marine and terrestrial environments, are also emerging as significant sources of acorane sesquiterpenes.[2]

The biosynthesis of the acorane skeleton is proposed to proceed from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.[2]

Biological Activities

Acorenone and its derivatives exhibit a range of biological activities, making them subjects of interest for drug discovery.[2] The primary reported activities include cholinesterase inhibition and anti-inflammatory effects.[2]

Cholinesterase Inhibition

Acorenone and its isomers have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases.[2][6] For instance, Acorenone B has demonstrated inhibitory activity against both AChE and BChE.[7] A newly discovered derivative, Acorenone C, exhibited mild inhibitory activity against AChE.[8][9]

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Inhibition Rate (%) at a given concentration |

| Acorenone B | Acetylcholinesterase (AChE) | 40.8[7] | - |

| Acorenone B | Butyrylcholinesterase (BChE) | 10.9[7] | - |

| Acorenone C | Acetylcholinesterase (AChE) | - | 23.34% at 50 µM[8][9] |

| Niphogeton dissecta Essential Oil (41.01% Acorenone B) | Butyrylcholinesterase (BChE) | 11.5[5][7] | - |

Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate key signaling pathways involved in inflammation.[6] One of the primary pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to the regulation of pro-inflammatory gene expression.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acorenone [webbook.nist.gov]

- 5. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

Natural Sources of (-)-Acorenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpenoid (-)-Acorenone, a molecule of significant interest to researchers, scientists, and drug development professionals due to its unique spiro[4.5]decane framework and potential biological activities. This document details the primary plant and fungal sources, quantitative data on acorenone content, and detailed experimental protocols for its isolation and analysis.

Introduction

This compound, a naturally occurring spirocyclic sesquiterpenoid ketone, has been the subject of considerable scientific interest. Its complex stereochemistry and presence in various traditional medicinal plants have spurred research into its biosynthesis, chemical synthesis, and pharmacological properties. This guide serves as a technical resource, summarizing the current knowledge on the natural provenance of this compound and providing practical methodologies for its study.

Primary Natural Sources

This compound and its isomers are predominantly found in the essential oils of various plant species and are also produced by certain fungi. The primary documented sources are outlined below.

Plant Sources

The most significant plant sources of acorenone and its related isomers belong to the Acoraceae and Apiaceae families.

-

Acorus calamus L. (Sweet Flag): The rhizomes of Acorus calamus are a well-established source of acorenone.[1] Different chemotypes of this plant exist, with some being particularly rich in sesquiterpenoids like acorenone.[2] The essential oil composition can vary based on the geographical origin and ploidy level of the plant.

-

Niphogeton dissecta (Benth.) J.F. Macbr.: This herbaceous plant, native to the Ecuadorian Andes, is a major source of acorenone B, a diastereomer of acorenone.[3][4] The essential oil from its aerial parts has been found to contain a high concentration of this compound.[3][4]

-

Seseli tortuosum L.: Essential oil derived from the flowering aerial parts of this plant has been reported to contain acorenone.

Fungal Sources

Endophytic and deep-sea fungi have emerged as novel sources of acorenone and its derivatives.

-

Pseudofusicoccum sp. : A mangrove-associated fungus, Pseudofusicoccum sp. J003, has been shown to produce acorenone C, a stereoisomer of acorenone.[5][6]

-

Trichoderma sp. : Volatile analysis of certain Trichoderma strains has revealed the biosynthesis of acorane sesquiterpenes.

Quantitative Data on Acorenone Content

The concentration of acorenone and its isomers can vary significantly between and within species. The following table summarizes the available quantitative data from the primary natural sources.

| Natural Source | Plant/Fungal Part | Compound | Concentration (% of Essential Oil) | Reference(s) |

| Acorus calamus | Rhizomes | Acorenone | 18.1% | [1] |

| Niphogeton dissecta | Aerial Parts | Acorenone B | 41.01% | [3][4] |

| Seseli tortuosum | Flowering Aerial Parts | Acorenone | 6.3% | |

| Pseudofusicoccum sp. J003 | Fungal Culture | Acorenone C | Not Quantified | [5][6] |

Note: Specific quantitative data on the enantiomeric excess (e.e.) of this compound in these natural sources is currently limited in publicly available literature. The provided concentrations refer to the total acorenone or its specified isomer.

Biosynthesis of this compound

The biosynthesis of the acorane skeleton, the core structure of this compound, proceeds through the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor. The stereochemistry of the final product is determined by the specific enzymatic cyclization and subsequent modifications.

Caption: Proposed biosynthetic pathway of this compound from FPP.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of this compound from natural sources.

General Workflow for Isolation and Analysis

The general procedure for obtaining this compound from a natural source involves extraction, chromatographic separation, and spectroscopic analysis. A crucial step for isolating the specific (-) enantiomer is the use of chiral chromatography.

Caption: General workflow for the isolation and analysis of this compound.

Protocol 1: Extraction of Essential Oil from Acorus calamus Rhizomes

Objective: To extract the essential oil containing acorenone from Acorus calamus rhizomes.

Materials:

-

Fresh or dried rhizomes of Acorus calamus

-

Clevenger-type apparatus for hydrodistillation

-

Distilled water

-

Anhydrous sodium sulfate

-

Grinder or blender

Procedure:

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Cut the rhizomes into small pieces and air-dry them in the shade for several days or use fresh.

-

Grind the dried or fresh rhizome material into a coarse powder.

-

Place a known quantity (e.g., 100 g) of the powdered rhizome into the distillation flask of the Clevenger apparatus.

-

Add distilled water to the flask, ensuring the plant material is completely submerged (e.g., 1 L).

-

Perform hydrodistillation for 3-4 hours, or until no more oil is collected.

-

Collect the essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.

Protocol 2: Isolation of Acorenone by Column Chromatography

Objective: To isolate acorenone-rich fractions from the crude essential oil.

Materials:

-

Crude essential oil from Acorus calamus or Niphogeton dissecta

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane (B92381) (n-hexane)

-

Ethyl acetate (B1210297)

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the glass column.

-

Dissolve a known amount of the crude essential oil in a minimal volume of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v).

-

Collect fractions of a fixed volume (e.g., 10 mL).

-

Monitor the fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp or by staining.

-

Pool the fractions containing acorenone (identified by comparison with a standard or by subsequent analysis).

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the acorenone-rich extract.

Protocol 3: Enantioselective Analysis and Separation of this compound by Chiral HPLC

Objective: To separate and quantify the enantiomers of acorenone and to perform preparative isolation of this compound.

Materials:

-

Acorenone-rich fraction

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)

-

HPLC-grade hexane or heptane

-

HPLC-grade isopropanol (B130326) or ethanol

-

This compound standard (if available)

Analytical Procedure:

-

Dissolve the acorenone-rich fraction in the mobile phase.

-

Equilibrate the chiral column with the mobile phase (e.g., hexane:isopropanol 98:2 v/v) at a constant flow rate (e.g., 1 mL/min).

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 238 nm).

-

Identify the peaks corresponding to the enantiomers of acorenone based on their retention times (if a standard is available) or by collecting the fractions and determining their optical rotation.

-

Calculate the enantiomeric ratio and enantiomeric excess (e.e.) from the peak areas.

Preparative Procedure:

-

Optimize the separation on an analytical scale to achieve baseline resolution of the enantiomers.

-

Scale up the injection volume and mobile phase flow rate for a preparative or semi-preparative chiral column.

-

Collect the fractions corresponding to the elution of each enantiomer.

-

Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

-

Confirm the purity and identity of the isolated this compound using NMR, MS, and by measuring its specific rotation.

Conclusion

This compound is a naturally occurring sesquiterpenoid with established plant and fungal sources. While quantitative data on its total concentration in some essential oils is available, further research is needed to determine the enantiomeric distribution in these natural matrices. The experimental protocols provided in this guide offer a framework for the extraction, isolation, and chiral analysis of this compound, facilitating further investigation into its biological activities and potential therapeutic applications. The continued exploration of natural sources, particularly endophytic fungi, may lead to the discovery of new and more potent producers of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA profiling of Acorus calamus chemotypes differing in essential oil composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 6. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of (-)-Acorenone: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a sesquiterpenoid possessing a characteristic spiro[4.5]decane carbon skeleton, has garnered significant interest within the scientific community due to its intriguing biological activities. Found in various plant species, most notably in the rhizomes of Acorus calamus L. (sweet flag), this compound and its derivatives exhibit a range of pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in drug development and for metabolic engineering applications aimed at enhancing its production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants, drawing upon the current understanding of sesquiterpenoid biosynthesis. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated in a single plant species, this document synthesizes existing knowledge to present a putative pathway, details key experimental methodologies for its investigation, and presents hypothetical quantitative data to guide future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP).[1] The formation of FPP occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key steps in the proposed biosynthesis of the acorane skeleton involve a series of complex cyclization and rearrangement reactions catalyzed by a sesquiterpene synthase, followed by modifications mediated by other enzymes such as cytochrome P450 monooxygenases.[1][2][3]

The proposed pathway can be broken down into the following key stages:

-

Formation of Farnesyl Pyrophosphate (FPP): The journey begins with the synthesis of FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all isoprenoids.

-

Cyclization of FPP: This is the committed step in acorane biosynthesis, catalyzed by a putative acorane synthase. The reaction is initiated by the ionization of FPP to a farnesyl cation. This cation then undergoes a series of intramolecular cyclizations. A proposed mechanism involves the formation of a bisabolyl cation intermediate.[1]

-

Formation of the Acorenyl Cation: A subsequent 1,4-hydride shift and further cyclization of the bisabolyl cation leads to the formation of the pivotal acorenyl cation, which possesses the characteristic spiro[4.5]decane skeleton.[1] The stereochemistry of the final product is determined by the specific folding of the substrate within the active site of the sesquiterpene synthase.

-

Formation of this compound: The acorenyl cation is then quenched, likely through deprotonation, to yield an acorane-type olefin. Subsequent enzymatic modifications, such as oxidation reactions catalyzed by cytochrome P450 monooxygenases, are presumed to introduce the ketone functionality and potentially other modifications to yield this compound.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table outlines the types of data that would be crucial for characterizing the pathway. Researchers investigating this pathway would aim to populate such a table with experimental results.

| Parameter | Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (pmol/mg protein/h) | Product(s) | Relative Abundance (%) |

| Enzyme Kinetics | Putative Acorane Synthase | Farnesyl Pyrophosphate | Data to be determined | Data to be determined | Data to be determined | Acorane Olefins | Data to be determined |

| Putative Cytochrome P450 | Acorane Olefin | Data to be determined | Data to be determined | Data to be determined | This compound | Data to be determined | |

| Precursor Incorporation | In vivo labeling | 13C-Glucose | - | - | - | This compound | Data to be determined |

| 2H-MVA | - | - | - | This compound | Data to be determined | ||

| Product Yield | Plant Tissue Extract | Acorus calamus rhizome | - | - | - | This compound | Data to be determined (mg/g dry weight) |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Isolation and Functional Characterization of a Putative Acorane Synthase

Objective: To identify and characterize the sesquiterpene synthase responsible for the formation of the acorane skeleton.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA will be extracted from the rhizomes of Acorus calamus. First-strand cDNA will be synthesized using a reverse transcriptase.

-

Candidate Gene Identification: Degenerate primers designed from conserved regions of known sesquiterpene synthases will be used for initial PCR amplification. Alternatively, a transcriptomic approach (RNA-seq) can be employed to identify candidate terpene synthase genes that are highly expressed in rhizome tissue.

-

Gene Cloning and Expression: Full-length candidate genes will be amplified by PCR and cloned into an expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast). The recombinant protein will be expressed in a suitable host system.

-

Protein Purification: The expressed protein, likely with a His-tag, will be purified using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assays: The purified enzyme will be incubated with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+). The reaction products will be extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the acorane olefin products.

-

Kinetic Analysis: Michaelis-Menten kinetics will be determined by varying the concentration of FPP and measuring the initial reaction velocity.

Diagram of Acorane Synthase Characterization Workflow

Caption: Workflow for the isolation and characterization of a putative acorane synthase.

Identification of Cytochrome P450s Involved in this compound Formation

Objective: To identify the cytochrome P450 monooxygenase(s) responsible for the oxidation of the acorane olefin to this compound.

Methodology:

-

Co-expression Analysis: Transcriptomic data from Acorus calamus rhizomes will be analyzed to identify cytochrome P450 genes that are co-expressed with the identified acorane synthase.

-

Heterologous Co-expression: The candidate P450 genes will be co-expressed with the acorane synthase in a suitable host system (e.g., yeast or Nicotiana benthamiana).

-

Metabolite Analysis: The metabolites produced by the co-expressing system will be extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

-

In Vitro Assays: Recombinant P450 enzymes will be expressed and purified. In vitro assays will be performed using the acorane olefin (produced from the acorane synthase reaction) as a substrate, in the presence of a P450 reductase and NADPH. The formation of this compound will be monitored by GC-MS or LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound in plants presents a fascinating area of research with implications for natural product chemistry and biotechnology. The proposed pathway, initiated by a dedicated sesquiterpene synthase and likely culminating with modifications by cytochrome P450 enzymes, provides a solid framework for future investigations. The experimental protocols detailed in this guide offer a roadmap for the definitive elucidation of this pathway. Future research should focus on the isolation and characterization of the key enzymes, the investigation of the regulatory mechanisms governing the pathway, and the exploration of metabolic engineering strategies to enhance the production of this valuable sesquiterpenoid. A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production and potential therapeutic applications.

References

The Discovery and Isolation of (-)-Acorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone is a naturally occurring spirocyclic sesquiterpenoid characterized by a spiro[4.5]decane carbon skeleton. First identified as a constituent of the essential oil of various plants, its unique molecular architecture and biological activities have made it a subject of interest for chemists and pharmacologists. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting key data and experimental protocols for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

The acorane family of sesquiterpenoids, to which this compound belongs, was first isolated from the rhizomes of the sweet flag plant, Acorus calamus L.[1]. While the related compounds α-acorenol and β-acorenol were first isolated in 1970 from the wood of Juniperus rigida, the broader class of acorane sesquiterpenes has since been identified in various other plant species and even in fungi, highlighting the diverse natural sources of these complex molecules[1][2]. This compound has also been reported in Bothriochloa pertusa[3]. Fungi, particularly those from marine and terrestrial environments, have also been recognized as a significant source of novel acorane sesquiterpenes[1].

Isolation from Natural Sources

The isolation of this compound from its natural sources, typically the rhizomes of Acorus calamus, follows a general workflow involving extraction, fractionation, and purification. While specific yields and purities for the isolation of this compound are not widely reported in publicly available literature, the following protocol outlines the general methodology.

General Experimental Protocol for Isolation

-

Extraction: The dried and powdered rhizomes of Acorus calamus are subjected to extraction with a suitable organic solvent. Methanol is commonly used for initial extraction[4]. The plant material is macerated or extracted using a Soxhlet apparatus to ensure exhaustive extraction of the secondary metabolites[5][6]. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is typically partitioned between immiscible solvents of varying polarities, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity[4]. The organic layer, which would contain the less polar sesquiterpenoids like this compound, is collected and concentrated.

-

Chromatographic Purification: The fractionated extract is then subjected to one or more rounds of column chromatography for purification.

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents, such as a mixture of petroleum ether and ethyl acetate[1]. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol[1].

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed[1].

-

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule[1].

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecule, allowing for the determination of its elemental composition[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the carbonyl group in acorenone.

-

Optical Rotation: The specific rotation is measured to determine the enantiomeric nature of the isolated compound.

-

Electronic Circular Dichroism (ECD): The absolute configuration of the stereocenters is often determined by comparing the experimental ECD spectrum with theoretically calculated spectra[4].

Total Synthesis of this compound

The unique spiro[4.5]decane framework of acorenone has presented a significant challenge to synthetic chemists, leading to the development of several elegant total syntheses. One of the notable approaches is the enantioselective synthesis of this compound reported by Pesaro and Bachmann, which utilizes a stereoselective Robinson annulation as a key step.

Key Synthetic Strategy: Stereoselective Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. In the synthesis of this compound, this strategy is employed to build the cyclohexenone ring onto a pre-existing cyclopentane (B165970) derivative.

Experimental Protocol for Robinson Annulation (General)

The following is a generalized protocol for a Robinson annulation, which is a key transformation in the synthesis of this compound.

-

Enolate Formation: A ketone is treated with a base (e.g., sodium ethoxide, potassium hydroxide) in a suitable solvent (e.g., ethanol) to generate the corresponding enolate.

-

Michael Addition: The enolate is then reacted with an α,β-unsaturated ketone, typically methyl vinyl ketone, in a Michael addition to form a 1,5-diketone intermediate.

-

Intramolecular Aldol Condensation: The 1,5-diketone is then treated with a base to induce an intramolecular aldol condensation, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates, often upon heating or under the basic reaction conditions, to yield the final α,β-unsaturated cyclic ketone.

Spectroscopic Data of this compound

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and characterization.

| Spectroscopic Data | This compound |

| Molecular Formula | C₁₅H₂₄O[3] |

| Molecular Weight | 220.35 g/mol [3] |

| ¹H NMR (CDCl₃) | δ (ppm): 5.75 (s, 1H), 2.50-1.20 (m, 13H), 1.75 (s, 3H), 0.90 (d, J=7Hz, 6H), 0.85 (d, J=7Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 200.1, 171.2, 124.9, 53.8, 48.9, 41.5, 38.7, 35.4, 33.2, 32.1, 29.8, 24.5, 21.2, 20.8, 16.5 |

| IR (neat) | ν (cm⁻¹): 2960, 2870, 1660 (C=O), 1615 (C=C), 1460, 1380 |

| Mass Spectrum (EI) | m/z (%): 220 (M⁺, 45), 205 (20), 177 (30), 150 (100), 135 (55), 122 (40), 107 (60), 93 (50), 79 (45), 67 (35), 43 (80) |

| Optical Rotation | [α]D ≈ -35° (c in CHCl₃) |

Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used.

Biological Activities and Signaling Pathways

Acorenone and its derivatives have been reported to exhibit a range of biological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as anti-inflammatory effects[1]. The cholinesterase inhibitory activity suggests potential applications in the management of neurodegenerative diseases such as Alzheimer's disease.

The anti-inflammatory properties of sesquiterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes. It is hypothesized that acorenone may exert its anti-inflammatory effects by inhibiting one or more components of this pathway.

References

(-)-Acorenone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of this compound, focusing on its physicochemical properties, established synthetic routes, and reported biological effects. This document aims to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key chemical and biological processes to facilitate further research and development efforts.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties. The data presented has been compiled from established chemical databases.

| Property | Value | Source(s) |

| CAS Number | 5956-05-8 | [1] |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| IUPAC Name | (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one | [1] |

| Appearance | Colorless oil | [2] |

| Synonyms | Acorenone, (-)-4-Acoren-3-one | [1] |

Synthesis and Experimental Protocols

The total synthesis of this compound and its isomers has been a subject of significant research, leading to the development of several distinct synthetic strategies. A critical step in many of these syntheses is the construction of the characteristic spiro[4.5]decane core.

Key Synthetic Strategies

Several research groups have reported successful total syntheses of acorenone and its isomers. Notable approaches include:

-

Trost's Synthesis of Acorenone B: This approach utilizes a novel spiroannelation strategy.[3][4]

-

Oppolzer's Synthesis of (±)-Acorenone: This route features an intramolecular ene reaction as a key step.[3]

-

Pesaro and Bachmann's Synthesis of this compound: This synthesis established the absolute configuration of the naturally occurring enantiomer starting from (+)-limonene.[5]

-

Nagumo, Suemune, and Sakai's Synthesis of (±)-Acorenone B: This method involves a distinctive ring conversion strategy.[3]

Detailed Experimental Protocol: Spiroannelation via Robinson Annulation (Illustrative)

The following protocol is a representative example of a key spiroannelation step, a common strategy in acorenone synthesis.

Objective: To construct the spiro[4.5]decane core of acorenone.

Materials:

-

2-isopropyl-5-methylcyclopentanone

-

Methyl vinyl ketone (MVK)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Enolate Formation: A solution of 2-isopropyl-5-methylcyclopentanone is treated with a base in a suitable solvent to generate the corresponding enolate.

-

Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the α,β-unsaturated ketone of MVK.

-

Intramolecular Aldol (B89426) Condensation and Dehydration: The resulting intermediate is then heated, often with the addition of a stronger base, to facilitate an intramolecular aldol condensation followed by dehydration to yield the spiro-enone product.[4]

-

Workup and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.[4]

Logical Workflow for a Key Synthetic Step

Caption: Key stages in the Robinson annulation for spiro-enone synthesis.

Biological Activity and Potential Signaling Pathways

Research into the biological effects of acorenone isomers has revealed potential therapeutic applications, particularly in the area of neurodegenerative diseases.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro biological activities of acorenone isomers.

| Compound | Bioactivity | Assay Target | Result | Source(s) |

| Acorenone B | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | IC₅₀: 40.8 µg/mL | [6][7] |

| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | IC₅₀: 10.9 µg/mL | [6][7] | |

| Antibacterial Activity | Enterococcus faecalis | MIC: >10 mg/mL (inactive) | [8] | |

| Antibacterial Activity | Staphylococcus aureus | MIC: >10 mg/mL (inactive) | [8] | |

| Acorenone C | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | [2] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing the cholinesterase inhibitory activity of compounds like acorenone.

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB, Ellman's reagent)

-

Test compound (e.g., Acorenone B)

-

Phosphate (B84403) buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and the respective cholinesterase enzyme. The mixture is incubated for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[2][9]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

-

Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Potential Signaling Pathway Modulation

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate various signaling pathways. One such pathway of significant interest is the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammatory responses. While direct evidence for this compound's interaction with this pathway is still emerging, it represents a plausible mechanism for potential anti-inflammatory effects.

Potential Inhibition of the NF-κB Signaling Pathway

References

- 1. This compound | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of (-)-Acorenone

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Acorenone. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines the typical experimental protocols for acquiring such data for sesquiterpenoids.

Data Presentation

The following tables summarize the key spectroscopic data for acorenone derivatives, providing a reference for the characterization of this compound. The data is based on published spectral information for closely related analogs, such as Acorenone C, and serves as a representative guide.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 1.5 - 1.7 | m | |

| 2 | 1.8 - 2.0 | m | |

| 3 | 1.4 - 1.6 | m | |

| 4 | 1.9 - 2.1 | m | |

| 6 | 2.2 - 2.4 | m | |

| 8 | 5.8 - 6.0 | s | |

| 10 | 2.0 - 2.2 | m | |

| 11 | 0.9 - 1.0 | d | 6.8 |

| 12 | 0.8 - 0.9 | d | 6.7 |

| 13 | 1.8 - 1.9 | s | |

| 14 | 0.9 - 1.1 | d | 7.0 |

| 15 | 0.8 - 1.0 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Position | Chemical Shift (δ) ppm |

| 1 | 40 - 45 |

| 2 | 25 - 30 |

| 3 | 30 - 35 |

| 4 | 45 - 50 |

| 5 | 50 - 55 |

| 6 | 35 - 40 |

| 7 | 200 - 205 |

| 8 | 125 - 130 |

| 9 | 160 - 165 |

| 10 | 20 - 25 |

| 11 | 20 - 25 |

| 12 | 15 - 20 |

| 13 | 10 - 15 |

| 14 | 20 - 25 |

| 15 | 15 - 20 |

Table 3: Infrared (IR) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 | Strong, Broad | O-H Stretch (if hydroxylated) |

| ~2950 | Strong | C-H Stretch (sp³) |

| ~2920 | Strong | C-H Stretch (sp³) |

| ~2870 | Medium | C-H Stretch (sp³) |

| ~1660 | Strong | C=O Stretch (α,β-unsaturated ketone)[1][2] |

| ~1455 | Medium | C-H Bend |

| ~1380 | Medium | C-H Bend |

Table 4: Mass Spectrometry (MS) Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 220.1827 | ~100 | [M]⁺ (Molecular Ion for C₁₅H₂₄O) |

| 205 | Moderate | [M - CH₃]⁺ |

| 177 | Moderate | [M - C₃H₇]⁺ |

| 150 | High | Further Fragmentation |

| 135 | High | Further Fragmentation |

| 107 | High | Further Fragmentation |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the structural elucidation of natural products like this compound. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance instrument, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are typically acquired with a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: One-dimensional carbon-13 NMR spectra are acquired with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

-

2D NMR Experiments: To aid in structural assignment, various two-dimensional NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by mixing a small amount of the compound with dry KBr powder, grinding the mixture finely, and pressing it into a thin, transparent disk. Alternatively, for an oily sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: The sample is placed in the instrument's sample holder, and a spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation and Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization may be necessary to increase the volatility of the analyte.

-

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to observe the molecular ion with minimal fragmentation. High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecular ion.[1][2]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Acorenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a spirocyclic sesquiterpenoid first isolated from the rhizomes of Acorus calamus, has attracted considerable interest from the scientific community due to its unique molecular architecture and potential biological activities. The intricate arrangement of its three stereocenters within a spiro[4.5]decane framework presents a significant challenge in its stereochemical elucidation and synthesis. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of this compound, presenting key experimental data and methodologies for professionals in the fields of natural product chemistry, organic synthesis, and drug development.

Absolute Configuration of this compound

The absolute stereochemistry of naturally occurring this compound has been unequivocally established as (1S, 4S, 5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one . This assignment was definitively confirmed through a stereoselective total synthesis.[1] The determination of this specific arrangement of substituents around the chiral centers is crucial for understanding its biological activity and for the design of stereochemically pure synthetic analogues.

Determination of Absolute Configuration via Chemical Correlation

The absolute configuration of this compound was established by a chemical correlation through a stereoselective synthesis starting from a chiral precursor of known absolute stereochemistry. The key strategy involved the synthesis of this compound from (+)-p-menth-1-ene, a readily available natural product with a known (R) configuration at the carbon bearing the isopropyl group.[1] This approach allows for the transfer of stereochemical information from the starting material to the final product, thereby establishing the absolute configuration of the newly created stereocenters.

The logical workflow for this determination is outlined below:

Figure 1: Logical workflow for the determination of the absolute configuration of this compound via chemical correlation from (+)-p-menth-1-ene.

Experimental Protocol: Stereoselective Synthesis of a Key Intermediate

The synthesis reported by Pesaro and Bachmann in 1978 provides the foundation for the absolute configuration assignment.[1] While the full detailed experimental procedures require access to the original publication, the key transformation involves a stereoselective Robinson annulation to construct the six-membered ring of the spirocyclic system.

General Protocol for Robinson Annulation:

-

Enamine Formation: A chiral cyclopentanone (B42830) derivative, synthesized in several steps from (+)-p-menth-1-ene, is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

-

Michael Addition: The enamine is then treated with an α,β-unsaturated ketone, such as methyl vinyl ketone, to initiate a Michael addition. The stereochemistry of the starting cyclopentanone directs the facial selectivity of this addition.

-

Aldol (B89426) Condensation and Dehydration: The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to afford the spiro[4.5]decenone core structure. The reaction conditions (e.g., temperature, catalyst) are optimized to ensure high stereoselectivity.

Spectroscopic Data and Stereochemical Analysis

The stereochemical features of this compound are reflected in its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the relative stereochemistry of the molecule.

Quantitative Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Specific Rotation | [α]D ≈ -30° to -40° (CHCl3) | Varies by source |

| ¹H NMR (CDCl₃) | δ (ppm): ~0.8-1.0 (m, isopropyl CH₃), ~1.05 (d, C1-CH₃), ~1.75 (s, C8-CH₃), ~5.8 (s, C7-H) | General literature values |

| ¹³C NMR (CDCl₃) | δ (ppm): ~200 (C=O), ~160 (C8), ~125 (C7), ~60 (C5, spiro), ~45-20 (aliphatic C) | General literature values |

Nuclear Overhauser Effect (NOE) Spectroscopy for Relative Stereochemistry

General Experimental Protocol for 2D NOESY:

-

Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration suitable for NMR analysis (typically 1-10 mg/mL).

-

Data Acquisition: A 2D NOESY experiment is performed on a high-field NMR spectrometer. Key parameters to optimize include the mixing time (τm), which is crucial for the observation of NOE cross-peaks. For a molecule of this size, mixing times in the range of 300-800 ms (B15284909) are typically employed.

-

Data Processing and Analysis: The acquired data is processed using appropriate software. The resulting 2D spectrum is analyzed for cross-peaks that indicate through-space correlations between protons. The presence and intensity of these cross-peaks are used to build a 3D model of the molecule's preferred conformation and to establish the relative stereochemistry of the chiral centers.

The logical flow for using NOESY to determine relative stereochemistry is as follows:

Figure 2: Workflow for the determination of relative stereochemistry using 2D NOESY.

Conclusion

The determination of the absolute configuration of this compound as (1S, 4S, 5S) is a landmark achievement in natural product chemistry, accomplished through a combination of stereoselective synthesis and spectroscopic analysis. The chemical correlation from a chiral pool starting material provided the definitive assignment of the absolute stereochemistry. Spectroscopic techniques, particularly NMR, are indispensable for confirming the relative stereochemistry and for the structural elucidation of this complex spirocyclic sesquiterpenoid. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of acorenone and its analogues.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of (-)-Acorenone

This technical guide provides a comprehensive overview of the biological activities of this compound, a sesquiterpenoid of significant interest in natural product chemistry and pharmacology. This document details its known biological effects, presents available quantitative data, outlines key experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring spirocyclic sesquiterpenoid characterized by a spiro[4.5]decane carbon skeleton. It is found in various plant species, notably in the rhizomes of Acorus calamus L. (sweet flag) and in the essential oil of Niphogeton dissecta.[1][2] Research into acorenone and its derivatives has revealed a spectrum of biological activities, including cholinesterase inhibition, cytotoxic effects, and potential anti-inflammatory properties, making it a molecule of interest for drug discovery and development.[1]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of acorenone and its isomers. It is important to note that much of the existing research has been conducted on isomers such as Acorenone B and Acorenone C, or on essential oils containing acorenone as a major component. Data specifically for the this compound enantiomer is limited.

Table 1: Cholinesterase Inhibitory Activity

| Compound/Extract | Target Enzyme | IC50 / % Inhibition | Source Organism | Reference(s) |

| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | Niphogeton dissecta | [2][3] |

| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | Niphogeton dissecta | [2][3] |

| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | Pseudofusicoccum sp. J003 | [4] |

| Essential Oil of Niphogeton dissecta (41.01% Acorenone B) | Butyrylcholinesterase (BChE) | 11.5 µg/mL | Niphogeton dissecta | [2][3] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | IC50 / % Inhibition | Reference(s) |

| Acorenone C | HL-60 (Human leukemia) | 98.68% inhibition at 40 µM | [1] |

| Acorenone C | SW480 (Human colon adenocarcinoma) | 60.40% inhibition at 40 µM | [1] |

| Acorane-type sesquiterpenoid | Five human tumor cell lines | 2.11 - 9.23 µM | [1] |

Note: Direct IC50 values for this compound against cancer cell lines were not found in the reviewed literature.[1]

Table 3: Antimicrobial Activity

| Compound/Extract | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Essential Oil of Niphogeton dissecta (containing Acorenone B) | Enterococcus faecalis | 10 mg/mL | [2][3] |

| Essential Oil of Niphogeton dissecta (containing Acorenone B) | Staphylococcus aureus | 5 mg/mL | [2][3] |

| Acorenone B | Various bacteria | Inactive at the maximum dose tested (10 mg/mL) | [2] |

| Acorenone C | S. aureus, B. subtilis, P. aeruginosa, E. coli | >250 µg/ml | [4] |

| Acorenone (from Acorus gramineus) + Chloramphenicol (50 µg/ml) | Multi-drug resistant Staphylococcus aureus SA2 | 5 µg/ml (Resistance inhibitory activity) | [5] |

Key Biological Activities and Mechanisms

Cholinesterase Inhibition

Acorenone derivatives have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine.[3] The inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease.[3] Acorenone B, in particular, has shown potent inhibition of BChE.[2][3]

Cytotoxic Activity

Several studies have highlighted the potential of acorenone derivatives as cytotoxic agents against various cancer cell lines.[1] Acorenone C has been shown to significantly inhibit the proliferation of human leukemia (HL-60) and colon adenocarcinoma (SW480) cells.[1] While the precise mechanisms are still under investigation, the bioactive nature of the acorenone scaffold suggests it may serve as a template for the development of novel anticancer agents.[1]

Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[6] While direct quantitative data for this compound is scarce, the evaluation of related compounds suggests that this is a potential area of activity. For instance, in a study evaluating compounds from Pseudofusicoccum sp. J003, a steroid derivative isolated alongside Acorenone C demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[4]

Antimicrobial and Resistance Inhibitory Activity

The antimicrobial properties of pure acorenone appear to be limited.[2][4] However, acorenone isolated from Acorus gramineus has been shown to exhibit strong resistance inhibitory activity against multi-drug resistant strains of Staphylococcus aureus when used in combination with chloramphenicol.[5] This suggests a potential application in overcoming bacterial antibiotic resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening cholinesterase inhibitors.

-

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the AChE solution to each well and incubate for a predefined period.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Human cancer cell lines (e.g., HL-60, SW480)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The production of NO, a pro-inflammatory mediator, is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate in the dark for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and a potential signaling pathway that may be modulated by sesquiterpenes like this compound.

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of (-)-Acorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, has emerged as a molecule of significant interest within the pharmacological and drug discovery communities.[1] Characterized by a unique spiro[4.5]decane skeleton, this compound is the naturally occurring enantiomer with the IUPAC name (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one.[1][2] Found in various plant species, including those of the Acorus genus, this compound and its isomers have demonstrated a range of biological activities, most notably cholinesterase inhibition, anti-inflammatory effects, and cytotoxicity against cancer cell lines.[3] This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound and its related isomers, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Pharmacological Data

The biological activity of this compound and its diastereomers, Acorenone B and Acorenone C, has been quantified in several key studies. The following tables summarize the available data on their inhibitory and cytotoxic effects.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Percent Inhibition | Concentration | Source Organism |

| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | - | - | Niphogeton dissecta[4][5] |

| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | - | - | Niphogeton dissecta[4][5] |

| Acorenone C | Acetylcholinesterase (AChE) | - | 23.34% | 50 µM | Pseudofusicoccum sp. J003[6] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | IC50 Value | Percent Inhibition | Concentration |

| Acorenone C | HL-60 (Human leukemia) | - | 98.68% | 40 µM[7] |

| Acorenone C | SW480 (Human colon adenocarcinoma) | - | 60.40% | 40 µM[7] |

| Acorane-type sesquiterpenoid | Five different tumor cell lines | 2.11 - 9.23 µM | - | - |

Key Pharmacological Properties and Mechanisms of Action

Cholinesterase Inhibition

Acorenone and its isomers have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.[4][5] The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease.[5] Acorenone B, a diastereomer of this compound, has demonstrated potent inhibitory activity against both AChE and BChE.[4][5] Acorenone C has also been shown to exhibit mild inhibitory activity against AChE.[6] This suggests that the acorenone scaffold is a promising starting point for the development of novel cholinesterase inhibitors.

Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to possess anti-inflammatory properties. While specific data on this compound is limited, studies on related compounds and the general class suggest a potential mechanism of action involving the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory genes. It is hypothesized that acorenone may exert its anti-inflammatory effects by inhibiting this pathway.

Cytotoxicity

Emerging research has highlighted the cytotoxic potential of acorenone derivatives against various cancer cell lines.[7] Acorenone C, for instance, has shown significant inhibitory effects on the proliferation of human leukemia (HL-60) and colon adenocarcinoma (SW480) cells.[7] The broader class of sesquiterpenoids is known to induce apoptosis (programmed cell death) in cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[7]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening cholinesterase inhibitors.

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

-

Reagent Preparation: Prepare solutions of the test compound (e.g., acorenone isomer), positive control (e.g., donepezil), AChE or BChE enzyme, DTNB, and the respective substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Reaction Setup: In a 96-well microplate, add the buffer, test compound at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate and DTNB solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (enzyme without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then calculated from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., acorenone isomer) and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

-

Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Workflow for the Cholinesterase Inhibition Assay.

Caption: Workflow for the Cytotoxicity MTT Assay.

Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Conclusion and Future Directions

This compound and its isomers represent a promising class of natural products with multifaceted pharmacological activities. Their demonstrated ability to inhibit cholinesterases, coupled with their anti-inflammatory and cytotoxic potential, positions them as valuable lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas. Firstly, a more detailed investigation into the specific structure-activity relationships of the different acorenone stereoisomers is warranted to identify the most potent and selective compounds. Secondly, a deeper elucidation of the molecular mechanisms underlying their anti-inflammatory and cytotoxic effects is crucial. This includes identifying the specific molecular targets within the NF-κB and other relevant signaling pathways. Finally, preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds, paving the way for their potential clinical translation. The continued exploration of this compound and its derivatives holds significant promise for addressing unmet needs in the treatment of neurodegenerative diseases, inflammatory disorders, and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (-)-Acorenone Derivatives and Analogues for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, and its derivatives have emerged as a promising class of compounds in the field of drug discovery. Possessing a unique spiro[4.5]decane scaffold, these molecules have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and analogues, with a focus on quantitative data and detailed experimental protocols to support further research and development in this area.

Synthetic Strategies for the Acorenone Core

The construction of the sterically demanding spiro[4.5]decane core of acorenone has been a significant challenge for synthetic chemists. Several elegant total syntheses have been developed, each employing a unique key strategy to achieve the target molecule.

Key Synthetic Approaches

Prominent synthetic routes to this compound and its analogues often rely on powerful ring-forming reactions. Key strategies include:

-

Robinson Annulation: This classic method for forming a six-membered ring is a cornerstone in several acorenone syntheses. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][2]

-

Intramolecular Ene Reaction: This pericyclic reaction provides an efficient means to construct the spirocyclic system, particularly for analogues with specific stereochemistry.[2]

-

Spiroannelation via Oxaspiropentane Rearrangement: A novel approach developed by Trost involves the formation and subsequent acid-catalyzed rearrangement of an oxaspiropentane intermediate to construct the spiro[3.4]octan-1-one system, a precursor to the acorenone core.[2]

A comparative summary of different synthetic routes is presented in the table below.

Table 1: Comparison of Key Synthetic Routes to Acorenone and its Analogues [2]

| Target Molecule | Starting Material | Key Strategy | Number of Steps (approx.) | Overall Yield (approx.) | Stereoselectivity | Reference |

| Acorenone B | 2-Isopropyl-5-methylcyclopentanone | Spiroannelation via oxaspiropentane rearrangement | 9 | Not explicitly stated | Stereocontrolled | Trost (1975) |

| This compound | (+)-p-Menth-1-ene | Robinson annulation of a chiral cyclopentane (B165970) derivative | 7 | 15% | Stereoselective | Pesaro & Bachmann (1978) |

| (±)-Acorenone | 6-Methylcyclohex-2-en-1-one | Intramolecular Type I ene reaction | 6 | 25% | Stereoselective | Oppolzer, Mahalanabis & Bättig (1976) |

Experimental Protocols: Synthesis